4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Description
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene (CAS: Not explicitly provided; referenced in syntheses ) is a halogenated aromatic compound featuring a bromomethyl (-CH2Br) group at the para position, a chlorine atom at the ortho position, and a trifluoromethoxy (-OCF3) group at the meta position. This compound serves as a critical intermediate in organic synthesis, particularly in nucleophilic substitution reactions. For instance, it reacts with sodium 4-hydroxybenzenesulfonate to yield sulfonic acid derivatives under alkaline conditions . Its ^1H NMR spectrum (CDCl3) shows signals at δ 5.10 (s, 1H, -CH2Br), 7.85 (d, 1H, aromatic), and 7.50–7.60 (m, 2H, aromatic), confirming its structure .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXRMMJPEBWDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378748 | |
| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-18-2 | |
| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination and Trifluoromethoxylation of Aromatic Precursors
A common industrial approach involves sequential halogenation and trifluoromethoxylation of a benzene derivative. For example, 2-chloro-4-methylanisole serves as a starting material. The methoxy group is converted to trifluoromethoxy via chlorination followed by fluoridation with anhydrous hydrogen fluoride (HF). This two-step process ensures high regioselectivity for the trifluoromethoxy group at the para position relative to the methyl group.
Reaction Conditions :
-
Chlorination : 2-chloro-4-methylanisole reacts with chlorine gas (Cl₂) in the presence of a radical initiator (e.g., azobisisobutyronitrile) at 90–100°C.
-
Fluoridation : The resulting trichloromethoxy intermediate is treated with HF at 80°C under pressure (30–35 kg/cm²), yielding 2-chloro-1-(trifluoromethoxy)-4-methylbenzene.
Bromination of the Methyl Group
The methyl group at the para position undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal initiation. This step introduces the bromomethyl functionality while preserving the chloro and trifluoromethoxy substituents.
Optimization Insights :
-
Solvent System : Reactions in carbon tetrachloride (CCl₄) or benzotrifluoride enhance yield by stabilizing radical intermediates.
-
Temperature : Controlled heating (60–80°C) minimizes side reactions such as elimination or over-bromination.
Industrial-Scale Production Protocols
Batch Process for High-Purity Output
A patented large-scale method (WO2016125185A2) outlines the following steps:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination of anisole | Cl₂, radical initiator, 90–100°C | 91% |
| 2 | Fluoridation | HF, 80°C, 4–6 hrs | 87.6% |
| 3 | Bromination | NBS, CCl₄, UV light, 60°C | 78% |
Critical Notes :
-
Purification : Distillation under reduced pressure (90°C/50 mmHg) isolates the final product with >96% purity.
-
Byproduct Management : Unreacted Cl₂ and HCl are neutralized with aqueous sodium hydroxide before disposal.
Alternative Pathways via Nitration and Reduction
Nitro Intermediate Synthesis
In a modified route, 1-nitro-4-trifluoromethoxybenzene is synthesized by nitrating trifluoromethoxybenzene. This intermediate is subsequently reduced to the corresponding amine, which undergoes diazotization and bromine substitution.
Key Data :
Diazonium Salt Bromination
The amine intermediate is diazotized using NaNO₂/H₂SO₄ at <5°C, followed by treatment with CuBr/HBr to introduce the bromomethyl group:
Yield : 70–75% after column chromatography (hexane:ethyl acetate = 9:1).
Mechanistic Considerations and Side Reactions
Competing Elimination Pathways
Under basic conditions, the bromomethyl group may undergo dehydrohalogenation to form a vinyl derivative. For instance, using potassium tert-butoxide (KOtBu) in DMF at 90°C results in a 45–55% yield of 4-vinyl-2-chloro-1-(trifluoromethoxy)benzene.
Oxidation and Reduction Byproducts
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the bromomethyl group to a carboxylic acid (40–50% yield).
-
Reduction : LiAlH₄ reduces the bromomethyl group to methyl, yielding 4-methyl-2-chloro-1-(trifluoromethoxy)benzene (70–85% yield).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Radical Bromination | High regioselectivity, mild conditions | Requires UV light, costly NBS | Laboratory |
| Diazonium Bromination | Avoids radical initiators | Low yields due to side reactions | Industrial |
| Nitration-Reduction | Versatile for functionalization | Multi-step, time-consuming | Both |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group readily undergoes nucleophilic substitution (Sₙ2) due to the electron-withdrawing effects of the –Cl and –OCF₃ groups, which stabilize the transition state.
Key Findings :
- The trifluoromethoxy group enhances the electrophilicity of the adjacent bromomethyl group, facilitating nucleophilic attack .
- Substitution reactions with amines are critical for synthesizing intermediates in agrochemicals .
Elimination Reactions
Under basic conditions, elimination of HBr can occur, forming a styrene derivative.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dehydrohalogenation | KOtBu in DMF, 90–100°C | 4-Vinyl-2-chloro-1-(trifluoromethoxy)benzene | 45–55% |
Mechanistic Insight :
Oxidation and Reduction
The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Notes :
- Oxidation requires harsh conditions due to the stability of the trifluoromethoxy group.
- Reduction with LiAlH₄ is highly efficient but requires careful handling .
Cross-Coupling Reactions
The bromomethyl group can participate in palladium-catalyzed cross-couplings, though this is less common than aryl halide couplings.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 30–40% |
Limitations :
Radical Reactions
The bromomethyl group can initiate radical chain reactions under UV light or with radical initiators.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Photobromination | UV light, Br₂, CCl₄ | 4-(Dibromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | 50–60% |
Applications :
Scientific Research Applications
Chemical Synthesis Applications
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethoxy group enhances its reactivity and utility in chemical reactions.
- Synthesis of Trifluoromethoxy Compounds : The compound can be used to synthesize other trifluoromethoxy-substituted compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, it can be transformed into 2-(4-trifluoromethoxyphenyl)ethylamine through a series of reactions involving palladium-catalyzed processes .
- Nucleophilic Substitution Reactions : The bromine and chlorine atoms in the compound make it a suitable substrate for nucleophilic substitution reactions, facilitating the introduction of various nucleophiles to create diverse chemical entities.
Pharmaceutical Applications
The structural characteristics of this compound make it a candidate for drug development.
- Antiviral Research : Studies have indicated that compounds with similar structures exhibit potential antiviral properties. Research has focused on its efficacy against viruses like herpes simplex virus, leveraging its ability to mimic nucleosides.
- Therapeutic Agent Development : The compound's similarity to adenine suggests potential applications in developing therapeutic agents aimed at inhibiting viral replication and other biological functions.
Agrochemical Applications
The compound is also relevant in the field of agrochemicals.
- Intermediate for Agrochemically Active Compounds : It has been identified as an important intermediate for synthesizing various agrochemically active substances, which are essential for crop protection and enhancement .
Material Science Applications
The trifluoromethoxy group contributes to the compound's potential use in material science.
- Liquid Crystals and Dyes : Compounds containing trifluoromethoxy groups have shown promise in applications such as liquid crystal materials and dyes due to their unique electronic properties .
Case Study 1: Synthesis of 2-(4-Trifluoromethoxyphenyl)ethylamine
A detailed study outlined the process of synthesizing 2-(4-trifluoromethoxyphenyl)ethylamine from this compound using a Pd-catalyzed Heck reaction followed by hydrogenation and hydrazinolysis. This method highlights the compound's role as a precursor for biologically active molecules .
Case Study 2: Antiviral Activity Assessment
Research conducted on structurally similar compounds demonstrated their effectiveness against herpes simplex virus. The findings suggest that derivatives of this compound may also exhibit similar antiviral properties, warranting further investigation into their therapeutic potential.
Mechanism of Action
Molecular Targets and Pathways:
Thymidine Kinase Inducer: S-9-(2-hydroxypropyl)adenine induces thymidine kinase, an enzyme crucial for DNA synthesis.
Adenosine Deaminase Inhibitor: It inhibits adenosine deaminase, affecting the metabolism of adenosine and related nucleotides.
Mechanism:
- The compound integrates into the nucleic acid synthesis pathway, disrupting normal cellular processes.
- By inhibiting key enzymes, it prevents the replication of viral DNA, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Substituent Effects : The bromomethyl group in the target compound enhances electrophilicity, enabling nucleophilic attacks (e.g., SN2 reactions), whereas analogs like 1-Bromo-4-(trifluoromethoxy)benzene lack this reactivity due to the absence of a leaving group (-CH2Br) .
Table 2: Reactivity and Functionalization Pathways
Key Observations:
- Functional Group Interplay : The trifluoromethoxy group in all compounds provides electron-withdrawing effects, stabilizing intermediates during aromatic substitutions .
- Thermal Stability : The target compound’s bromomethyl group decomposes at elevated temperatures (>100°C), necessitating controlled reaction conditions , whereas Oxyfluorfen exhibits higher thermal stability due to its nitro and ethoxy groups .
Table 3: Hazard Profiles
Biological Activity
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene, with the molecular formula and CAS number 261763-18-2, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.
Structural Characteristics
The compound features a bromomethyl group and a trifluoromethoxy group attached to a chlorinated benzene ring. These structural components are significant as they influence the compound's reactivity and interactions with biological targets.
Anticancer Properties
Research indicates that halogenated aromatic compounds, including derivatives like this compound, exhibit notable anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with electron-withdrawing groups (like bromine and trifluoromethoxy) often demonstrate enhanced activity against human cancer cells due to increased electrophilicity, which can lead to interactions with nucleophilic sites in cellular components .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been investigated as a modulator for acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC are of interest for their potential therapeutic applications in metabolic disorders .
This compound can be synthesized through various organic reactions, including electrophilic aromatic substitution. The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Reaction Pathways
- Electrophilic Aromatic Substitution : The chlorinated benzene ring can undergo electrophilic substitution reactions, which can be utilized to introduce additional functional groups.
- Suzuki Coupling : The compound may also participate in Suzuki coupling reactions due to the presence of the bromine atom, allowing for the formation of carbon-carbon bonds with boronic acids .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that halogenated benzene derivatives exhibit cytotoxicity against breast cancer cell lines. |
| Study B | Investigated the inhibitory effects on ACC, showing potential for metabolic regulation in obesity models. |
| Study C | Found that trifluoromethoxy substituents enhance the lipophilicity and membrane permeability of related compounds, improving their bioavailability. |
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene?
The compound is typically synthesized via bromomethylation of a precursor such as 2-chloro-1-(trifluoromethoxy)-4-methylbenzene using brominating agents like N-bromosuccinimide (NBS) under radical initiation or light-mediated conditions. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents. Analytical validation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structure and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the bromomethyl (-CHBr), chloro, and trifluoromethoxy substituents. F NMR can resolve trifluoromethoxy group signals.
- Mass Spectrometry : HRMS or LC-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Chromatography : HPLC with UV detection or GC-MS ensures purity and detects trace impurities .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds.
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes. Toxicity data are limited, so assume acute hazards and consult safety guidelines for bromoalkanes .
Advanced Research Questions
Q. What mechanistic insights explain the bromomethylation step in synthesizing this compound?
Bromomethylation typically proceeds via a radical mechanism. For example, NBS generates bromine radicals under UV light, abstracting a hydrogen atom from the methyl group to form a benzyl radical, which reacts with Br or NBS to yield the bromomethyl derivative. Competing pathways, such as over-bromination or electrophilic aromatic substitution, require careful control of reaction time and stoichiometry .
Q. How does the compound’s stability vary under different storage and reaction conditions?
- Thermal Stability : Decomposition may occur above 100°C, releasing HBr.
- Light Sensitivity : The bromomethyl group is prone to photolytic cleavage; store in amber vials at 2–8°C.
- Solvent Compatibility : Stable in dichloromethane and acetonitrile but reacts with nucleophilic solvents (e.g., DMSO) .
Q. What strategies are effective for impurity profiling during pharmaceutical synthesis?
- HPLC-PDA/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. Detect brominated byproducts (e.g., dibromo derivatives) at 210–254 nm.
- Quantitative NMR (qNMR) : Compare integration ratios of target compound signals against certified reference standards to quantify impurities .
Q. How is this compound utilized as an intermediate in drug development?
It serves as a key building block for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
